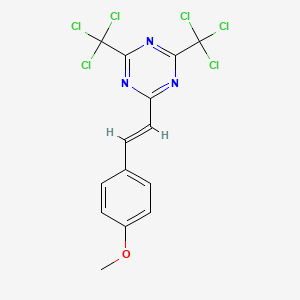

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Descripción general

Descripción

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a triazine ring substituted with methoxystyryl and trichloromethyl groups, which contribute to its distinct chemical behavior and reactivity.

Métodos De Preparación

The synthesis of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-methoxystyrene and 4,6-bis(trichloromethyl)-1,3,5-triazine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

Synthetic Route: The 4-methoxystyrene undergoes a coupling reaction with 4,6-bis(trichloromethyl)-1,3,5-triazine, resulting in the formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.

Análisis De Reacciones Químicas

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the existing groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Precursor and Reagent:

- This compound is frequently used as a precursor in synthesizing more complex organic molecules. Its reactivity makes it suitable for various organic reactions, including substitution and addition reactions.

Biological Research

Antimicrobial and Anticancer Properties:

- Research has indicated that 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine exhibits biological activities that may include antimicrobial and anticancer effects. Studies are ongoing to explore its mechanisms of action and efficacy against various pathogens and cancer cell lines.

Photoinitiator in Polymer Chemistry

High-Performance Photoinitiator:

- The compound has been identified as a high-performance photoinitiator under LED exposure at wavelengths of 385 nm to 405 nm. It demonstrates efficiency in initiating free radical photopolymerization of (meth)acrylates. When combined with additives such as amines or iodonium salts, its photoinitiation capabilities surpass those of traditional commercial photoinitiators like bisacylphosphine oxide .

| Photoinitiator Characteristics | Details |

|---|---|

| Efficiency Range | 385-405 nm |

| Intensity Range | ∼9–140 mW cm |

| Applications | Free radical photopolymerization of (meth)acrylates |

Industrial Applications

Advanced Materials Production:

- In the industrial sector, this compound is utilized in producing advanced materials such as polymers and coatings due to its stability and reactivity. Its unique structure allows for the development of materials with enhanced performance characteristics.

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets and pathways. For instance, in biological systems, it may induce apoptosis in cancer cells by activating specific pathways such as the p53-p21 axis . The compound’s ability to interact with cellular components and disrupt normal functions underlies its potential therapeutic effects.

Comparación Con Compuestos Similares

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine can be compared with similar compounds such as:

Resveratrol Derivatives: These compounds share structural similarities and exhibit cytotoxic properties against cancer cells.

Triphenylamine-based Chalcones: These compounds are used as photoinitiators and have similar methoxy substituents.

The uniqueness of this compound lies in its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (commonly referred to as R–Cl) is a synthetic compound with significant applications in photopolymerization processes. Its unique structure and properties make it a subject of interest in various fields including materials science and medicinal chemistry. This article explores the biological activity of R–Cl, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₉Cl₆N₃O

- Molecular Weight : 447.95 g/mol

- CAS Number : 42573-57-9

- Melting Point : 193 °C

- Appearance : Yellow crystalline powder

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉Cl₆N₃O |

| Molecular Weight | 447.95 g/mol |

| Melting Point | 193 °C |

| CAS Number | 42573-57-9 |

R–Cl acts primarily as a photoinitiator in polymerization reactions. Under specific LED light exposure (385-405 nm), it generates free radicals that initiate the polymerization of acrylates and epoxides. This process is crucial for applications in coatings, adhesives, and dental materials. The efficiency of R–Cl as a photoinitiator is enhanced when used with additives such as amines or iodonium salts, which can significantly improve the rate and extent of polymerization compared to traditional photoinitiators like bisacylphosphine oxide (BAPO) .

Cytotoxicity and Cell Proliferation

Research indicates that R–Cl can influence cell proliferation rates. In vitro studies have demonstrated that exposure to R–Cl can induce cytotoxic effects in certain cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) upon UV exposure may contribute to its cytotoxicity .

Case Studies

-

Photopolymerization Efficiency :

A study investigated the performance of R–Cl as a photoinitiator in the free radical photopolymerization of methacrylate under LED light. Results indicated that R–Cl outperformed several commercial photoinitiators in terms of initiation efficiency, particularly under air conditions at 405 nm . -

Antimicrobial Testing :

While direct studies on R–Cl are scarce, related compounds have been tested for their antimicrobial efficacy. For instance, triazine derivatives were shown to inhibit the growth of Staphylococcus aureus and E. coli effectively, suggesting potential applications for R–Cl in antimicrobial formulations .

Propiedades

IUPAC Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl6N3O/c1-24-9-5-2-8(3-6-9)4-7-10-21-11(13(15,16)17)23-12(22-10)14(18,19)20/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNPOZMLKGDJGP-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068406, DTXSID201143679 | |

| Record name | 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127192-46-5, 42573-57-9 | |

| Record name | 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127192-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine, 2-(2-(4-methoxyphenyl)ethenyl)-4,6-bis(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042573579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as a photoinitiator?

A1: this compound (R-Cl) acts as a Type I cleavable photoinitiator (PI). Upon exposure to near-UV or visible light, R-Cl undergoes photolysis, generating free radicals that can initiate free radical polymerization (FRP) of various monomers, particularly (meth)acrylates. [] The efficiency of R-Cl can be further enhanced by combining it with additives such as amines, iodonium salts, or N-vinylcarbazole. These additives interact with R-Cl to promote the generation of additional reactive species, further boosting polymerization initiation. [, ]

Q2: What makes this compound particularly suitable for LED-based photopolymerization?

A2: R-Cl demonstrates high performance as a photoinitiator under LED irradiation at wavelengths commonly used in LED curing systems, specifically 385 nm, 395 nm, and 405 nm. [] This compatibility with near-UV and visible LED light sources makes R-Cl a versatile tool for various photopolymerization applications, including 3D printing, where LED-based curing systems are increasingly prevalent. []

Q3: Beyond free radical polymerization, what other polymerization processes can this compound initiate?

A3: Interestingly, while primarily recognized for its role in FRP, R-Cl can also initiate cationic polymerization. When combined with an iodonium salt and N-vinylcarbazole, this system effectively initiates the cationic polymerization of epoxides under near-UV and visible LED irradiation (385-405 nm). [] This versatility highlights the potential of R-Cl in diverse photopolymerization applications beyond FRP.

Q4: How does the photochemical reactivity of this compound compare to other commercially available photoinitiators?

A4: Studies have shown that R-Cl, both alone and in combination with additives, exhibits superior photoinitiation ability for methacrylate FRP under air at 405 nm compared to commercially established photoinitiators like bisacylphosphine oxide (BAPO), 2,4,6-trimethylbenzoyl-diphenyl-phosphineoxide (TPO), and 2-benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1 (BDMB). [] This superior performance, especially under atmospheric conditions, underscores the practical advantages of using R-Cl in various applications.

Q5: Has the photochemical mechanism of this compound and its derivatives been investigated?

A5: Yes, various techniques have been employed to understand the photochemistry of R-Cl based systems. These techniques include steady-state photolysis, molecular orbital (MO) calculations, and electron spin resonance spin trapping, providing insights into the reactive intermediates generated upon light irradiation. [, ] These studies contribute to a deeper understanding of the photochemical processes involved and aid in the further development and optimization of R-Cl based photoinitiating systems.

Q6: Can this compound be used for controlled radical polymerization techniques?

A6: Research indicates that multihydroxy-anthraquinone derivatives, when combined with R-Cl and other additives under green LED irradiation, can initiate controlled radical polymerization through reversible addition-fragmentation chain transfer (RAFT) of methacrylates. [] This finding highlights the potential of R-Cl in more sophisticated photopolymerization techniques, allowing for greater control over polymer architecture and properties.

Q7: Are there any concerns about the migration of this compound from cured polymers, particularly in sensitive applications?

A7: Addressing the issue of photoinitiator leaching, researchers have developed polymerizable and polymeric variants of R-Cl. A methacrylate-functionalized derivative, 2-(((4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenoxy)carbonyl)amino)ethyl methacrylate (CT), and its RAFT polymerized counterpart (pCT), demonstrate significantly reduced migration from cured polymers compared to R-Cl. [] This advancement is particularly crucial for applications where photoinitiator leaching could pose concerns, such as in biomedical devices or food packaging.

Q8: How effective is this compound as a photoacid generator?

A8: R-Cl has proven to be an effective photoacid generator (PAG) in various applications. For example, it enables the fabrication of on-demand degradable polymer particles. When incorporated into acetal-protected dextran microparticles, UV irradiation triggers the release of photoacid from R-Cl, catalyzing the deprotection of dextran and leading to controlled particle dissolution. []

Q9: Can this compound be used for surface modification applications?

A9: Yes, R-Cl has been successfully employed for surface micropatterning on biodegradable polymers. By embedding R-Cl within a blend of tartaric acid-based aliphatic polyester and polylactide, selective UV irradiation through a photomask triggers acid release from R-Cl in the exposed areas. This localized acid generation allows for subsequent surface modifications like the grafting of polymer brushes, enabling the creation of patterned surfaces with controlled properties for applications such as biochips and bacteria/cell microarrays. []

Q10: Has this compound been investigated for X-ray detection applications?

A10: Yes, R-Cl has shown promise in developing X-ray dosimeters. Polystyrene-based fibrous color dosimeters incorporating R-Cl as a PAG and a leuco dye exhibit visible color changes upon X-ray exposure. These dosimeters, processable into various forms like aprons, offer a visual indication of X-ray doses. []

Q11: What about the development of composite resin dosimeter films using this compound?

A11: R-Cl plays a crucial role in formulating composite resin dosimeter (CRD) films for X-ray detection. These films, comprising R-Cl as a PAG, a leuco dye, and a scintillator, exhibit dose-dependent color changes upon X-ray exposure, offering a quantifiable visual indication of radiation dose. [] These CRD films show potential as alternatives to existing radiochromic dosimeters.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.